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Executive Summary
Deudomperidone (CIN-102), a deuterated form of domperidone, is a peripherally selective

dopamine D2/D3 receptor antagonist in development for the treatment of gastroparesis.

Deuteration, the strategic replacement of hydrogen with deuterium atoms, has been employed

to alter the metabolic pathway of domperidone, resulting in a distinct pharmacokinetic (PK)

profile. This modification is designed to improve upon the safety and therapeutic window of

domperidone by reducing peak plasma concentrations (Cmax) and extending the drug's half-

life (t½), thereby minimizing the risk of adverse effects such as QT prolongation. This guide

provides a detailed comparison of the pharmacokinetic profiles of deudomperidone and

domperidone, incorporating available clinical trial data, experimental methodologies, and a

visual representation of the metabolic pathway modification.

Introduction to Deudomperidone and the Rationale
for Deuteration
Domperidone is an established prokinetic and antiemetic agent used in many countries for the

management of gastroparesis and nausea. However, its use has been associated with

concerns regarding cardiac safety, specifically QT interval prolongation, which is linked to high

peak plasma concentrations. Deudomperidone was developed to address this limitation. The

substitution of hydrogen with deuterium at specific metabolic sites creates a stronger chemical
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bond, which can slow down the rate of metabolism by cytochrome P450 enzymes, primarily

CYP3A4 for domperidone.[1] This "kinetic isotope effect" is the fundamental principle behind

the altered pharmacokinetic profile of deudomperidone. The intended outcome is a more

favorable safety profile, allowing for chronic use in conditions like gastroparesis.[2][3][4][5]

Comparative Pharmacokinetic Parameters
Clinical studies have demonstrated significant differences in the pharmacokinetic profiles of

deudomperidone and domperidone. While specific quantitative data for deudomperidone
from head-to-head comparative studies are not yet fully published, results from Phase 1 single

and multiple ascending dose studies, as well as a thorough QT study, have provided a clear

qualitative and partially quantitative picture of its altered pharmacokinetics.

Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for both deudomperidone
and domperidone from various clinical trials. It is important to note that the data are compiled

from separate studies and direct comparison should be made with caution.

Table 1: Pharmacokinetic Parameters of Deudomperidone (CIN-102) in Healthy Volunteers

Dose
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·hr/mL)

t½ (hr) Study Type

30 mg

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

> Twice that

of

domperidone

Thorough QT

Study[2][6]

100 mg

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

> Twice that

of

domperidone

Thorough QT

Study[2][6]

5-120 mg

Substantially

reduced vs.

domperidone

Data not

publicly

available

Data not

publicly

available

> Twice that

of

domperidone

Phase 1

SAD[6]

up to 60 mg

BID

Substantially

reduced vs.

domperidone

Data not

publicly

available

Data not

publicly

available

> Twice that

of

domperidone

Phase 1

MAD[6]
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Table 2: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers

Dose Formulation
Cmax
(ng/mL)
(Mean ± SD)

Tmax (hr)
(Mean ± SD)

t½ (hr)
(Mean ± SD)

Study

10 mg Tablet 17.13 ± 9.62 0.87 ± 0.58
Not explicitly

stated
[7]

20 mg Tablet (base) 18.8 (mean) 0.9 (mean)
12.6 - 16.0

(range)
[2][3]

20 mg
Tablet

(maleate)
15.0 (mean) 1.2 (mean)

12.6 - 16.0

(range)
[2][3]

20 mg Solution 20.7 (mean) 0.6 (mean)
12.6 - 16.0

(range)
[2][3]

20 mg Tablet 50 ± 32 0.8 ± 0.7 7.8 ± 1.6

Key Pharmacokinetic Differences
Cmax (Maximum Plasma Concentration): Deudomperidone exhibits a substantially lower

Cmax compared to therapeutic doses of non-deuterated domperidone.[6] This blunted peak

concentration is a key design feature aimed at reducing the risk of concentration-dependent

adverse effects, such as cardiac arrhythmias.[2][5][8]

t½ (Half-life): The elimination half-life of deudomperidone is more than double that of

domperidone.[6] This prolonged half-life allows for more sustained plasma concentrations,

potentially leading to a more consistent therapeutic effect and less frequent dosing.

AUC (Area Under the Curve): While specific AUC data for deudomperidone is not yet

available, the extended half-life suggests a potentially larger AUC compared to an equivalent

dose of domperidone, indicating greater overall drug exposure over time.

Experimental Protocols
The methodologies employed in the clinical evaluation of deudomperidone and domperidone

are crucial for understanding and comparing their pharmacokinetic profiles.
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Deudomperidone (CIN-102) Clinical Trials
Phase 1 Single Ascending Dose (SAD) Study: Healthy subjects received single doses of

deudomperidone ranging from 5 mg to 120 mg to evaluate safety, tolerability, and

pharmacokinetics.[6]

Phase 1 Multiple Ascending Dose (MAD) Study: Healthy subjects received multiple doses of

deudomperidone up to 60 mg twice daily to assess the pharmacokinetic profile at steady

state and further evaluate safety.[6]

Thorough QT/QTc Study: A randomized, double-blind, placebo- and active-controlled, single-

dose, crossover study was conducted in healthy subjects to assess the effect of therapeutic

(30 mg) and supratherapeutic (100 mg) doses of deudomperidone on cardiac

repolarization.[2][8] Plasma samples were collected to analyze the pharmacokinetic profile of

deudomperidone.

Domperidone Bioavailability and Bioequivalence
Studies

Study Design: A typical study design for assessing the pharmacokinetics of domperidone is a

randomized, single-dose, two-way crossover study in healthy volunteers under fasting

conditions.[7]

Dosing and Sample Collection: Following administration of a single oral dose (e.g., 10 mg or

20 mg), serial blood samples are collected over a period of 48 to 72 hours.[7]

Bioanalytical Method: Plasma concentrations of domperidone are typically determined using

a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This

method offers high sensitivity and specificity for the quantification of domperidone in

biological matrices. The lower limit of quantification (LLOQ) for domperidone in plasma is

often in the range of 0.1 to 1 ng/mL.

Signaling Pathways and Experimental Workflows
Deuteration and its Impact on Domperidone Metabolism
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The deuteration of domperidone directly influences its metabolic pathway, leading to the

observed changes in its pharmacokinetic profile. The following diagram illustrates this concept.

Domperidone Metabolism

Deudomperidone Metabolism

Domperidone CYP3A4-mediated
Metabolism

Fast
Inactive Metabolites Rapid Elimination

Deudomperidone
(Deuterated)

Slower CYP3A4-mediated
Metabolism (Kinetic Isotope Effect)

Slow
Inactive Metabolites Slower Elimination

Click to download full resolution via product page

Caption: Impact of Deuteration on Domperidone Metabolism.

Pharmacokinetic Study Workflow
The workflow for a typical pharmacokinetic study involves several key stages, from volunteer

recruitment to data analysis.
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Pharmacokinetic Study Workflow

Healthy Volunteer
Recruitment & Screening

Drug Administration
(Deudomperidone or Domperidone)

Serial Blood Sample
Collection

Plasma Sample Analysis
(LC-MS/MS)

Pharmacokinetic Parameter
Calculation (Cmax, AUC, t½)

Data Interpretation
& Reporting

Click to download full resolution via product page

Caption: Standard Workflow for a Clinical Pharmacokinetic Study.

Conclusion
The deuteration of domperidone to create deudomperidone results in a significantly altered

and potentially more favorable pharmacokinetic profile. The key advantages of

deudomperidone include a blunted peak plasma concentration and a prolonged elimination

half-life. These modifications are intended to reduce the risk of concentration-dependent

adverse effects, particularly cardiac toxicity, and may allow for a more sustained therapeutic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3325414?utm_src=pdf-body-img
https://www.benchchem.com/product/b3325414?utm_src=pdf-body
https://www.benchchem.com/product/b3325414?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


effect with less frequent dosing. While further publication of detailed quantitative data from

comparative clinical trials is anticipated, the current evidence strongly suggests that

deudomperidone represents a promising therapeutic alternative to domperidone for the

chronic management of gastroparesis and other gastrointestinal motility disorders. The ongoing

and completed clinical trials will provide a more definitive understanding of the clinical

implications of these pharmacokinetic differences.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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